molecular formula C19H16Cl2N4O2 B2975386 (3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1203048-99-0

(3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2975386
M. Wt: 403.26
InChI Key: TXJYGCBXFKFMIN-UHFFFAOYSA-N
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Description

The compound “(3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical substance offered by Benchchem1. However, the detailed description and specific applications of this compound are not readily available in the search results.



Synthesis Analysis

The synthesis process of this compound is not explicitly mentioned in the search results. However, it’s worth noting that similar compounds often involve coupling reactions2.



Molecular Structure Analysis

The molecular structure analysis of this compound is not directly provided in the search results. However, related compounds often contain a furan-containing building block2.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, similar compounds have been used in the formation of donor-acceptor copolymers2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. However, related compounds often have properties suitable for use in organic electronics2.


Scientific Research Applications

Anticancer and Antituberculosis Studies

Research has shown that compounds with similar structures, particularly those involving piperazine and pyridazine moieties, have been studied for their anticancer and antituberculosis properties. For instance, a series of compounds were synthesized and tested for their in vitro anticancer activity against human breast cancer cell lines, with some demonstrating significant activity. Additionally, these compounds were screened for antituberculosis activity, with notable results against the standard strain of M. tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014) source.

Anti-inflammatory and Antibacterial Agents

Novel compounds incorporating pyridazine and furanyl groups have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Some of these synthesized compounds showed high anti-inflammatory activity in vivo, and potent antibacterial activity was observed in vitro. The molecular docking studies of these compounds also supported their potential as molecular templates for anti-inflammatory activity (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016) source.

Antimicrobial Activity

Research into pyridine derivatives, including those with piperazine and pyridazinone components, has demonstrated variable and modest antimicrobial activity against investigated bacterial and fungal strains. The synthesis and characterization of new compounds contribute to the understanding of their potential as antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011) source.

Anticonvulsant Properties

Structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, have been examined to understand their efficacy. Crystal structure analysis and molecular orbital calculations have provided insights into the orientation and electronic interactions of these compounds, which may contribute to their anticonvulsant activity (Guy Georges, Daniel P. Vercauteren, Guy Evrard, François Durant, 1989) source.

Safety And Hazards

The safety and hazards associated with this compound are not mentioned in the search results. It’s always important to handle chemical substances with appropriate safety measures.


Future Directions

The future directions for this compound are not specified in the search results. However, similar compounds have been used in the field of organic electronics, suggesting potential applications in this area2.


Please note that this analysis is based on the limited information available from the search results and may not fully cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

(3,4-dichlorophenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c20-14-4-3-13(12-15(14)21)19(26)25-9-7-24(8-10-25)18-6-5-16(22-23-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJYGCBXFKFMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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